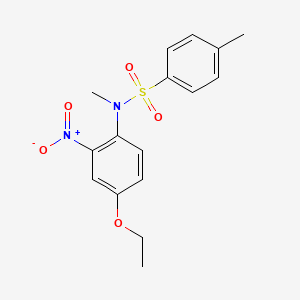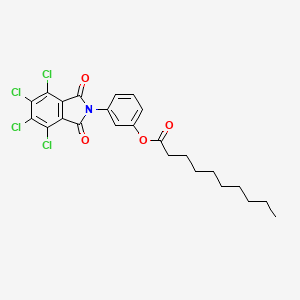![molecular formula C17H18Cl2N2O3S2 B12477549 N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12477549.png)
N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that features multiple functional groups, including dichlorophenyl, methylsulfanyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The starting materials often include 2,5-dichlorophenylamine, 2-(methylsulfanyl)aniline, and alanine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone, while substitution of the chlorine atoms may result in various substituted phenyl derivatives.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide include:
- N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]alaninamide
- N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfonyl)phenyl]alaninamide
- N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Uniqueness
The uniqueness of N2-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both methylsulfanyl and methylsulfonyl groups may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H18Cl2N2O3S2 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C17H18Cl2N2O3S2/c1-11(17(22)20-14-6-4-5-7-16(14)25-2)21(26(3,23)24)15-10-12(18)8-9-13(15)19/h4-11H,1-3H3,(H,20,22) |
InChI Key |
VFOQBVYKMWQRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide](/img/structure/B12477476.png)
![N-(4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12477483.png)
![2-methylpropyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12477486.png)
![2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12477491.png)
![N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12477492.png)
![5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12477505.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12477507.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide](/img/structure/B12477510.png)
![4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477514.png)
![N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12477521.png)
![4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide](/img/structure/B12477535.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12477540.png)


